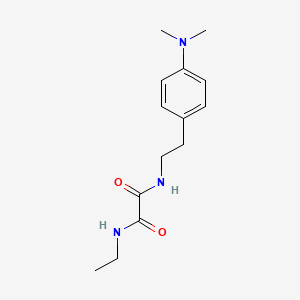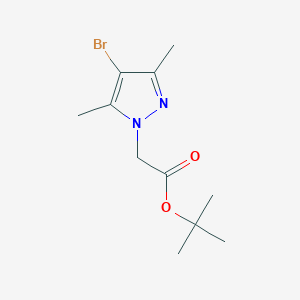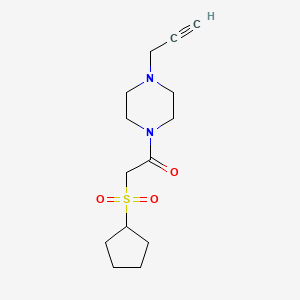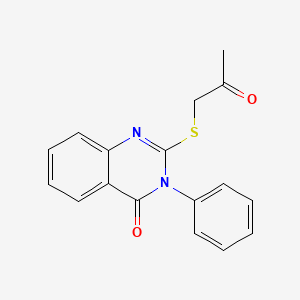
N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods for the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values, have been presented .Molecular Structure Analysis
While specific structural data for “N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide” was not found, related compounds such as 4-(Dimethylamino)phenethyl alcohol have been studied. This compound has the molecular formula C10H15NO .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis : The compound is used in catalysis, particularly in copper-catalyzed N-arylation of imidazoles and benzimidazoles, which is a crucial reaction in organic synthesis. This process involves the transformation of a wide range of hindered and functionalized imidazoles, benzimidazoles, and aryl halides under mild conditions (Altman, Koval, & Buchwald, 2007).
Anticancer Applications : N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide derivatives have been explored for their potential in anticancer applications. For instance, AQ4N, a prodrug with dimethylamino N-oxide groups, is converted to a topoisomerase II inhibitor by reduction, and this process has been studied for its potential in targeting hypoxic tumor cells (Nishida, Lee, & de Montellano, 2010).
Neuroscience and Imaging : In neuroscience, derivatives of this compound have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This aids in diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).
Receptor Interaction Studies : The compound has been used in studies to understand receptor interaction profiles, particularly in understanding the binding affinities and functional activities of various receptors. This research is crucial in pharmacology and drug design (Rickli et al., 2015).
Material Science and Chemistry : In the field of material science and chemistry, derivatives of N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide are being explored for their potential in creating fluorescent gene vectors and for applications in bioimaging. This involves studying the fluorescence properties of these compounds in various settings (You et al., 2014).
Photopolymerization and Photochemistry : These compounds are also investigated for their role in photopolymerization processes, including their potential as photoinitiators under LED irradiation. This research is important in the development of new materials and technologies in polymer chemistry (Zhang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-15-13(18)14(19)16-10-9-11-5-7-12(8-6-11)17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRGSPFWVSEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)
![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)

![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)